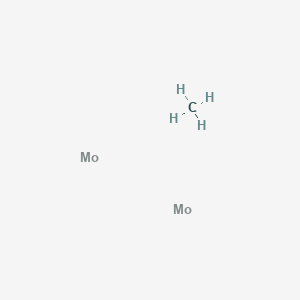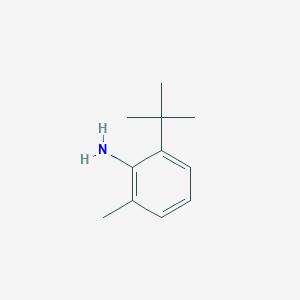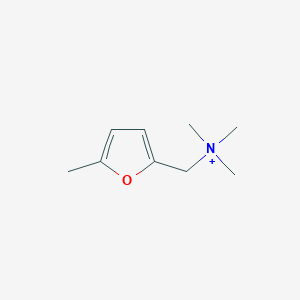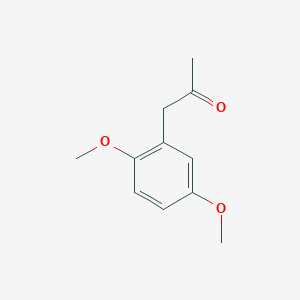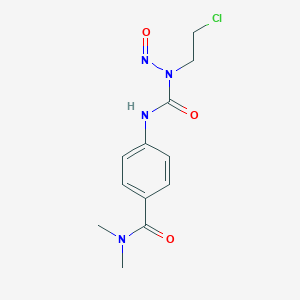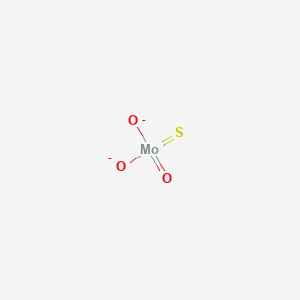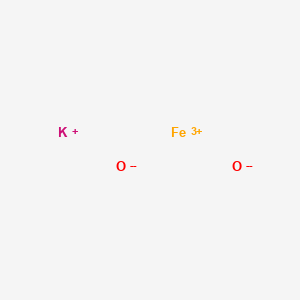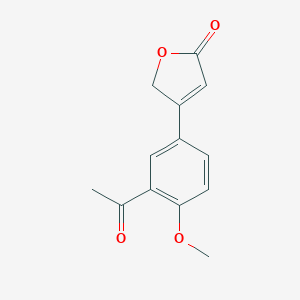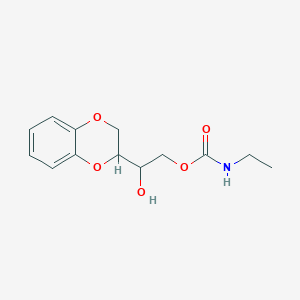
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA has been a subject of scientific research for many years due to its potential therapeutic effects, as well as its recreational use.
Wirkmechanismus
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. However, Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause negative side effects such as dehydration, hyperthermia, and serotonin syndrome.
Biochemische Und Physiologische Effekte
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a number of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, as well as a decrease in appetite. It can also cause changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-documented. However, there are also limitations to using Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. Its effects can be unpredictable, and it can cause negative side effects in some individuals.
Zukünftige Richtungen
There are several areas of future research that could be explored with Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. One area is the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of PTSD and other mental health conditions. Another area of research is the development of new synthetic compounds that have similar effects to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester but with fewer negative side effects. Finally, researchers could explore the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in combination with other psychoactive substances for therapeutic purposes.
Conclusion
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a synthetic psychoactive drug that has been the subject of scientific research for many years. It has potential therapeutic effects but can also cause negative side effects. Future research could explore new synthetic compounds with similar effects to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, as well as the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in combination with other psychoactive substances.
Synthesemethoden
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, which is a natural organic compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, and then to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester using a reducing agent such as aluminum amalgam.
Wissenschaftliche Forschungsanwendungen
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic effects in the treatment of various mental health conditions, such as post-traumatic stress disorder (PTSD) and anxiety. Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to increase empathy and decrease fear and anxiety in clinical settings, which may make it a useful tool for psychotherapy.
Eigenschaften
CAS-Nummer |
13887-62-2 |
|---|---|
Produktname |
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-2-14-13(16)18-7-9(15)12-8-17-10-5-3-4-6-11(10)19-12/h3-6,9,12,15H,2,7-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
PGDADWGXMYAIFG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



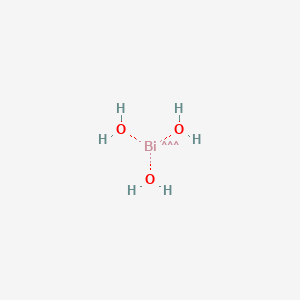
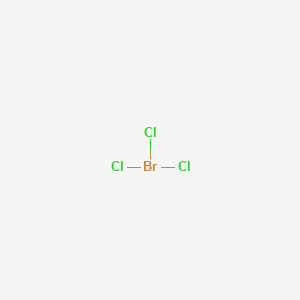
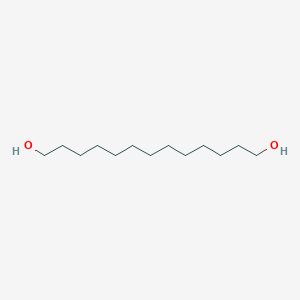
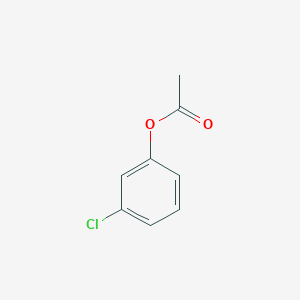
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
